Cas no 153062-23-8 (Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside)

Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside
-
- インチ: 1S/C22H24O6S/c1-2-29-22-19(27-20(24)14-9-5-3-6-10-14)17(23)18-16(26-22)13-25-21(28-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18-,19+,21?,22-/m1/s1
- InChIKey: NUHPFUDOORQCIY-QLQGYHSRSA-N
- ほほえんだ: O[C@@H]1[C@@H]([C@@H](SCC)O[C@]2([H])COC(C3C=CC=CC=3)O[C@@]12[H])OC(C1C=CC=CC=1)=O
Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | ME143917-100 g |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside |
153062-23-8 | 100g |
$4,274.00 | 2023-01-03 |
Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranosideに関する追加情報
Comprehensive Introduction to Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside (CAS No. 153062-23-8)
Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside (CAS No. 153062-23-8) is a specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of thioglycosides, which are pivotal intermediates in the development of glycosidase inhibitors, antiviral agents, and other bioactive molecules. Its unique structure, featuring a benzoyl and benzylidene protective groups, makes it a versatile building block for complex carbohydrate chemistry.
The growing interest in glycoscience and glycobiology has propelled the demand for high-purity carbohydrate derivatives like Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside. Researchers are particularly intrigued by its potential applications in drug discovery and bioconjugation, areas that have gained significant traction due to advancements in precision medicine and targeted therapies. The compound's CAS No. 153062-23-8 is frequently searched in academic databases, reflecting its relevance in contemporary scientific inquiries.
One of the key advantages of Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside is its stability under various reaction conditions, making it ideal for multi-step synthetic routes. The benzylidene group provides selective protection for the 4,6-hydroxyl positions, while the benzoyl group at the 2-position can be selectively removed or modified. This flexibility aligns with the current trend toward green chemistry and atom-efficient synthesis, as it minimizes waste and maximizes yield.
In the context of AI-driven drug design, Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside has emerged as a valuable scaffold for virtual screening and molecular docking studies. Its structural features are often explored in computational chemistry platforms to predict interactions with biological targets. This aligns with the increasing use of machine learning in medicinal chemistry, a topic frequently searched by professionals and students alike.
Another area of interest is the compound's role in glycosylation reactions, a critical process in the synthesis of oligosaccharides and glycoconjugates. The thiomannopyranoside moiety serves as an excellent glycosyl donor, enabling the construction of complex sugar architectures. This is particularly relevant in the development of glycan-based vaccines and diagnostic tools, which are hot topics in immunotherapy and personalized healthcare.
From a commercial perspective, Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside is available in high purity grades to meet the stringent requirements of pharmaceutical GMP and research laboratories. Suppliers often highlight its batch-to-batch consistency and analytical documentation, which are critical for reproducibility in scientific studies. These attributes are frequently queried in search engines by procurement specialists and quality control managers.
In summary, Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside (CAS No. 153062-23-8) is a compound of significant academic and industrial importance. Its applications span drug development, glycobiology, and computational chemistry, making it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound remains a cornerstone in the advancement of carbohydrate chemistry and related disciplines.
153062-23-8 (Ethyl 2-O-benzoyl-4,6-O-benzylidene-D-thiomannopyranoside) 関連製品
- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)
- 163629-15-0(N-ethyl-3,4,5-trimethoxyaniline)
- 1391118-25-4(6-Chloro-2-(4-ethylphenyl)quinoxaline)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)
- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)
- 2587-08-8(3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)



